molecular formula C18H17NO2 B7847391 5-methoxy-1-(3-methylbenzyl)-1H-indole-3-carbaldehyde

5-methoxy-1-(3-methylbenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B7847391
M. Wt: 279.3 g/mol
InChI Key: DSYVFGSSSVLJCN-UHFFFAOYSA-N
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Description

5-methoxy-1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position, a 3-methylbenzyl group at the 1-position, and an aldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(3-methylbenzyl)-1H-indole-3-carbaldehyde typically involves several steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the indole is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formylation: The formyl group can be introduced at the 3-position of the indole ring using the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-(3-methylbenzyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 5-methoxy-1-(3-methylbenzyl)-1H-indole-3-carboxylic acid.

    Reduction: 5-methoxy-1-(3-methylbenzyl)-1H-indole-3-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-methoxy-1-(3-methylbenzyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(3-methylbenzyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-indole-3-carbaldehyde: Lacks the 3-methylbenzyl group, which may affect its biological activity and chemical reactivity.

    1-(3-methylbenzyl)-1H-indole-3-carbaldehyde: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    5-methoxy-1H-indole-3-carboxaldehyde: Similar structure but without the 3-methylbenzyl group, potentially leading to different pharmacological properties.

Uniqueness

5-methoxy-1-(3-methylbenzyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the methoxy and 3-methylbenzyl groups, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-methoxy-1-[(3-methylphenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-4-3-5-14(8-13)10-19-11-15(12-20)17-9-16(21-2)6-7-18(17)19/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYVFGSSSVLJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=C2C=CC(=C3)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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